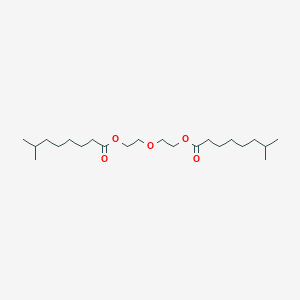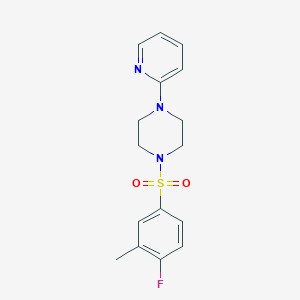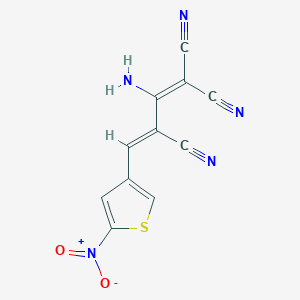![molecular formula C18H16N2O3 B222780 (Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid CAS No. 160282-16-6](/img/structure/B222780.png)
(Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid, also known as MPPM, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound is a hydrazone derivative of pyruvic acid and has been found to exhibit various pharmacological activities.
Wirkmechanismus
The mechanism of action of (Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tumor invasion and metastasis. It has also been found to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes. This compound has been shown to have a low toxicity profile and to be well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a low toxicity profile and can be used at relatively high concentrations in cell culture experiments. However, this compound has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for its preparation. It also has a short half-life in vivo, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on (Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for various diseases, including cancer, arthritis, and neurodegenerative disorders. The use of this compound in combination with other drugs or therapies is also an area of interest for future research. Additionally, the elucidation of the mechanism of action of this compound and its downstream signaling pathways is an important area of research that could lead to the development of novel therapeutic strategies.
Synthesemethoden
The synthesis of (Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid involves the reaction of 2-acetyl-1-methyl-1H-indene-3-carboxylic acid hydrazide with 2-methylbenzaldehyde in the presence of glacial acetic acid. The resulting product is then purified using column chromatography to obtain the pure this compound compound. The synthesis method of this compound has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
(Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. This compound has been shown to inhibit the growth of human breast cancer cells, prostate cancer cells, and lung cancer cells. It has also been found to reduce inflammation in animal models of arthritis and to protect against oxidative stress-induced damage.
Eigenschaften
CAS-Nummer |
160282-16-6 |
|---|---|
Molekularformel |
C18H16N2O3 |
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
(Z)-4-[(2E)-2-[(2-methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C18H16N2O3/c1-13-7-5-6-10-15(13)18(14-8-3-2-4-9-14)20-19-16(21)11-12-17(22)23/h2-12H,1H3,(H,19,21)(H,22,23)/b12-11-,20-18+ |
InChI-Schlüssel |
YCZVLDKFTUFDHP-ZQXPJFHISA-N |
Isomerische SMILES |
CC1=CC=CC=C1/C(=N/NC(=O)/C=C\C(=O)O)/C2=CC=CC=C2 |
SMILES |
CC1=CC=CC=C1C(=NNC(=O)C=CC(=O)O)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=CC=C1C(=NNC(=O)C=CC(=O)O)C2=CC=CC=C2 |
Synonyme |
(Z)-3-[[[(2-methylphenyl)-phenyl-methylidene]amino]carbamoyl]prop-2-en oic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



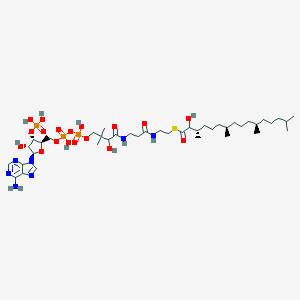

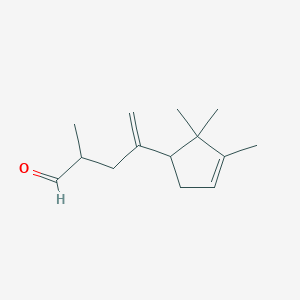
![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)




![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222917.png)
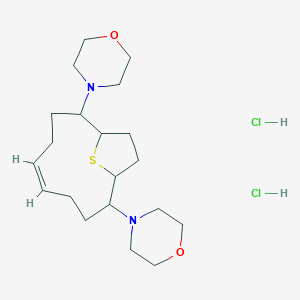
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222923.png)
